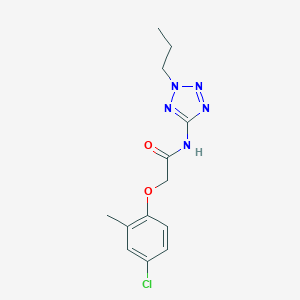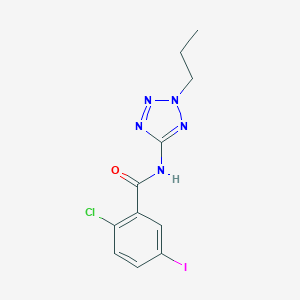![molecular formula C17H26N2O3 B251632 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This molecule has gained significant attention in the scientific community due to its potential therapeutic effects and its mechanism of action.
Mécanisme D'action
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide works by inhibiting the activity of this compound, which increases the levels of incretin hormones in the body. This leads to an increase in insulin secretion and a decrease in glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on blood glucose levels, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve beta-cell function, reduce inflammation, and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide in lab experiments is its specificity for this compound, which allows for targeted inhibition of the enzyme. However, one limitation is that it may not be effective in all patients with type 2 diabetes, and further research is needed to identify patient populations that may benefit most from this treatment.
Orientations Futures
There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the identification of biomarkers that can predict treatment response to this compound inhibitors. Additionally, there is a need for further research on the long-term effects of this compound inhibition on beta-cell function and cardiovascular outcomes in patients with type 2 diabetes.
In conclusion, this compound is a promising molecule with potential therapeutic effects in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important area of study in the scientific community.
Méthodes De Synthèse
The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide is a complex process that involves several steps. The first step involves the preparation of 4-(2,2-dimethylpropanoylamino)-2-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with pentanamine to produce this compound.
Applications De Recherche Scientifique
N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[4-(2,2-dimethylpropanoylamino)-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-7-8-15(20)19-13-10-9-12(11-14(13)22-5)18-16(21)17(2,3)4/h9-11H,6-8H2,1-5H3,(H,18,21)(H,19,20) |
Clé InChI |
HFUOSLBAWAESRD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)

![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)


